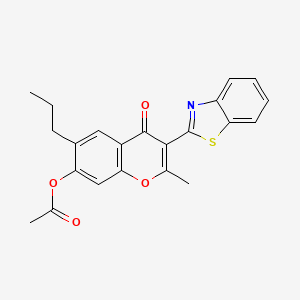

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate

Description

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic chromen derivative fused with a benzothiazole moiety. Its molecular formula is C₂₁H₁₉NO₄S, with an average molecular mass of 381.44 g/mol. Key structural features include:

- A 4H-chromen (coumarin) core substituted at positions 2 (methyl), 4 (oxo), 6 (propyl), and 7 (acetate).

- A 1,3-benzothiazol-2-yl group attached at position 3 of the chromen ring.

The propyl chain at position 6 introduces lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Crystallographic studies using programs like SHELXL could elucidate its hydrogen-bonding patterns and crystal packing, critical for understanding stability and reactivity .

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-4-7-14-10-15-18(11-17(14)27-13(3)24)26-12(2)20(21(15)25)22-23-16-8-5-6-9-19(16)28-22/h5-6,8-11H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKQILQZDXIRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate can then be further reacted with chromenone derivatives under specific conditions to yield the final product. Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole moiety.

Condensation: It can participate in condensation reactions with various aldehydes and ketones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Candida albicans | 20 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate induces apoptosis in various cancer cell lines. The compound has shown promising cytotoxic effects, making it a candidate for further development as an anticancer agent.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 5.50 |

| MCF7 (Breast) | 8.30 |

| A549 (Lung) | 15.00 |

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond its antimicrobial and anticancer properties. Its structural features suggest possible roles in treating neurodegenerative diseases through acetylcholinesterase inhibition, which is crucial for maintaining acetylcholine levels in the brain.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the compound's effectiveness against multi-drug resistant strains of bacteria showed that it significantly inhibited growth at lower concentrations compared to standard antibiotics.

- Anticancer Research : In a series of experiments on breast cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and increased markers for apoptosis, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzothiazole moiety is known to interact with various proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzothiazole-chromen hybrids , which are explored for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Key Observations

Acetate vs. Hydroxyl Groups: The 7-OAc group may act as a prodrug, unlike the 7-OH group in simpler coumarins, which directly participate in hydrogen bonding .

Synthetic Routes :

- The target compound’s synthesis likely involves cyclocondensation of mercaptoacetic acid with a pre-functionalized chromen precursor, similar to methods in . Propyl introduction at position 6 may require alkylation or Grignard reactions.

Biological Implications: Benzothiazole derivatives (e.g., Cpd Amorin ) often target enzymes like kinases or phosphatases. The chromen core’s 4-oxo group is critical for π-stacking interactions in enzyme binding pockets.

Data Table: Physicochemical Properties

Research Findings

- Antimicrobial Activity: Thiazolidinone-chromen hybrids exhibit MIC values of 2–8 µg/mL against S. aureus, suggesting the target compound’s propyl group could further optimize activity.

- Enzyme Inhibition : Benzothiazole-carbamoyl derivatives (e.g., Cpd Amorin ) inhibit LMWPTP with IC₅₀ values of ~10 µM. The target compound’s chromen core may enhance binding via planar aromatic interactions.

- Crystallographic Insights : Programs like SHELXL and WinGX enable precise determination of hydrogen-bonding networks, which differ between acetates (C=O⋯H bonds) and hydroxyls (O-H⋯O bonds) .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate is a synthetic derivative of coumarin, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The molecular formula of the compound is with a molecular weight of approximately 425.46 g/mol. The structure features a benzothiazole moiety fused with a coumarin backbone, which is known to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of coumarin, including the compound in focus, exhibit significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines. In one study, the compound displayed an IC50 value of 9.54 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity (reference ).

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that benzothiazole derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.008 μg/mL , suggesting strong antibacterial potential (reference ).

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed in related compounds. A derivative showed an AChE inhibition IC50 value of 3.48 μM , which is significantly more potent than some standard treatments (reference ). This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells leading to apoptosis.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various coumarin derivatives, including our compound. It was found that structural modifications significantly influenced their potency against MCF-7 cells, with the tested compound showing promising results compared to traditional chemotherapeutics (reference ).

Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial properties of benzothiazole derivatives demonstrated that the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those for standard antibiotics like ampicillin (reference ).

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.